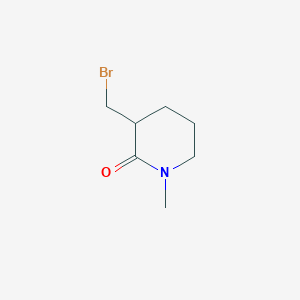

3-(Bromomethyl)-1-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPDNFCNRVEUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-39-6 | |

| Record name | 3-(bromomethyl)-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl 1 Methylpiperidin 2 One and Analogous Structures

Strategies for Constructing the Piperidin-2-one Ring System

The formation of the piperidin-2-one skeleton can be achieved through various synthetic routes, primarily centered on the formation of the heterocyclic ring from acyclic precursors. These strategies are broadly categorized into intramolecular cyclization reactions, ring-closing metathesis, and rearrangement-based syntheses.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming cyclic compounds, where a molecule containing two reactive functional groups is induced to react with itself. nih.gov For piperidin-2-one synthesis, this involves an acyclic precursor that undergoes ring closure to form the six-membered lactam. The nature of the intermediate that initiates the cyclization—radical, anion, or cation—determines the specific methodology.

Radical cyclization reactions proceed through radical intermediates to generate cyclic products. wikipedia.org These reactions are often highly efficient for forming five- and six-membered rings and are advantageous due to their mild reaction conditions and high functional group tolerance. wikipedia.org The general process involves three main steps: selective generation of a radical, the intramolecular cyclization step, and the quenching of the resulting cyclized radical. wikipedia.org

The cyclization step itself typically involves the attack of a radical onto a multiple bond, such as an alkene or alkyne. wikipedia.org For the synthesis of piperidin-2-ones, this would involve an α-amidoalkyl radical precursor cyclizing onto an unactivated double bond. Polysubstituted piperidines have been successfully prepared via this approach. rsc.org Photoredox catalysis has emerged as a mild method for generating the initial aryl radical species from aryl halide precursors, which then undergo regioselective cyclization to furnish complex spiropiperidines. nih.gov

Table 1: Examples of Radical Cyclization for Piperidine (B6355638) Ring Formation

| Precursor Type | Radical Generation Method | Key Features | Resulting Structure |

| α-Aminoalkyl Precursor | Not specified | Cyclization onto unactivated double bonds. rsc.org | Polysubstituted Piperidine |

| Linear Aryl Halide | Organic Photoredox Catalyst (e.g., 3DPAFIPN) with Hünig's base. nih.gov | Exo-selective cyclization; mild conditions without precious metals. nih.gov | Spirocyclic Piperidine |

| 1,6-enyne | Borane addition followed by oxidation. nih.gov | Stereoselective cyclization. nih.gov | Substituted Piperidine |

Anionic cyclizations involve nucleophilic attack by a carbanion to form a new carbon-carbon or carbon-heteroatom bond, resulting in ring closure. A prominent example is the intramolecular aza-Michael reaction, where a nitrogen-centered nucleophile or a carbon-based nucleophile in an appropriate precursor attacks an α,β-unsaturated carbonyl system. nih.govrsc.org This method has been used for the diastereoselective synthesis of highly functionalized piperidin-2-ones. rsc.org

Another classical anionic approach is the Dieckmann condensation, which is an intramolecular reaction of a diester with a base to yield a β-keto ester. This can be adapted for piperidone synthesis, where primary amines react with acrylates, followed by an intramolecular Claisen condensation and decarboxylation to produce 4-piperidones. youtube.com

In cationic cyclizations, an electrophilic species such as a carbocation or an iminium ion triggers the ring-forming reaction. These reactions are typically promoted by Lewis or Brønsted acids. For instance, a carbenium ion, induced by a Lewis acid like ferric chloride, can initiate the cyclization of alkynes to yield N-heterocycles with alkylidene moieties. nih.gov Another approach involves the oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, to form substituted piperidines. nih.gov The olefin-iminium ion cyclization is another powerful tool for constructing piperidine rings, including 4-piperidinol structures. dtic.mil

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of unsaturated rings. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum, to facilitate the intramolecular reaction between two terminal alkene functionalities. wikipedia.orgnih.gov The process is highly efficient and atom-economical, typically releasing a volatile byproduct like ethylene. wikipedia.org

RCM is particularly well-suited for synthesizing tetrahydropyridines, which are direct precursors to piperidin-2-ones. nih.gov The reaction has been applied to a broad range of substrates, allowing for the synthesis of 5- to 7-membered rings and even large macrocycles. wikipedia.orgacs.org The stereochemical outcome (E/Z selectivity) of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. wikipedia.org

Table 2: Selected Catalysts for Ring-Closing Metathesis in N-Heterocycle Synthesis

| Catalyst Name | Description | Typical Application |

| Grubbs' First Generation Catalyst | A ruthenium-based catalyst with tricyclohexylphosphine (B42057) ligands. | Synthesis of various-sized rings, including 8-membered rings in complex molecules. wikipedia.org |

| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. nih.gov | Synthesis of tetrasubstituted olefins and challenging substrates. wikipedia.orgnih.gov |

| Hoveyda-Grubbs Catalysts | Modified Grubbs catalysts with a chelating isopropoxystyrene ligand, known for enhanced stability and recovery. rsc.org | Used for a wide range of RCM reactions, often providing high yields. rsc.org |

| Molybdenum Alkylidene Catalysts | Schrock-type catalysts known for high reactivity. | Asymmetric RCM to access chiral cyclic amines with high enantiomeric excess. nih.gov |

A typical RCM procedure involves dissolving the diene substrate in a solvent like dichloromethane (B109758) or toluene, adding the catalyst (often 1-10 mol%), and heating the mixture until the starting material is consumed. rsc.org

Rearrangement-Based Syntheses

Certain molecular rearrangements can be exploited to construct the piperidin-2-one ring, often by expanding a smaller ring or rearranging a cyclic precursor. The Beckmann and Schmidt rearrangements are two of the most important methods in this category for synthesizing lactams. derpharmachemica.comwikipedia.org

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org When applied to a cyclic ketoxime, it results in a ring-expanded lactam. For example, the oxime of a substituted cyclopentanone (B42830) can be rearranged to a six-membered piperidin-2-one. derpharmachemica.com The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom being the one that migrates. wikipedia.org A variety of acids and reagents can promote this rearrangement, including sulfuric acid, tosyl chloride, and thionyl chloride. wikipedia.org The most famous industrial application of this reaction is the synthesis of caprolactam from cyclohexanone (B45756) oxime, the precursor to Nylon 6. derpharmachemica.comwikipedia.org

The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound, alcohol, or alkene under acidic conditions to yield an amine or amide after rearrangement and expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org When a ketone reacts with hydrazoic acid (HN₃), an azidohydrin intermediate is formed, which then rearranges in a manner similar to the Beckmann rearrangement to produce an amide. libretexts.org This method can also be used to convert cyclic ketones into lactams, providing another route to the piperidin-2-one skeleton. organic-chemistry.org

Table 3: Comparison of Rearrangement Reactions for Lactam Synthesis

| Reaction | Starting Material | Reagent(s) | Product | Key Features |

| Beckmann Rearrangement | Cyclic Ketoxime | Acid catalyst (e.g., H₂SO₄, PCl₅, TsCl). wikipedia.org | Lactam | Stereospecific migration of the group anti to the oxime's hydroxyl group. wikipedia.org |

| Schmidt Reaction | Cyclic Ketone | Hydrazoic Acid (HN₃) and a strong acid. wikipedia.org | Lactam | Involves an azido (B1232118) intermediate and loss of N₂ gas. wikipedia.org |

Derivatization of Pre-formed Piperidinone Rings

The introduction of substituents at the C3 position of a piperidin-2-one ring is a common strategy for the synthesis of functionalized derivatives. This approach typically involves the generation of an enolate from the parent piperidin-2-one, followed by quenching with a suitable electrophile. In the context of synthesizing 3-(bromomethyl)-1-methylpiperidin-2-one, this would involve the reaction of 1-methylpiperidin-2-one (B1584548) with a bromomethylating agent.

While direct C-bromomethylation of lactam enolates is not widely documented, analogous alkylation reactions provide a basis for this synthetic approach. For instance, the alkylation of N-protected piperidin-2-ones has been successfully demonstrated. In a study on the asymmetric synthesis of 3-methylpiperidin-2-one, an N-protected piperidin-2-one was successfully alkylated with methyl iodide after deprotonation with a strong base like s-butyllithium (s-BuLi). researchgate.net This suggests that a similar reaction with a bromomethylating agent, such as dibromomethane, could potentially yield the desired 3-(bromomethyl) derivative, although the reactivity and potential side reactions of such an electrophile would need to be carefully considered.

The general conditions for such a derivatization would involve the use of a strong, non-nucleophilic base to form the lactam enolate, followed by the introduction of the electrophile at low temperatures to control the reaction rate and minimize side products. The choice of solvent is also critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) being common for such reactions.

Table 1: General Conditions for Derivatization of Piperidinone Rings

| Parameter | Condition | Purpose |

| Substrate | Pre-formed piperidinone ring | Starting material for derivatization |

| Base | Strong, non-nucleophilic (e.g., LDA, s-BuLi) | To generate the enolate at the C3 position |

| Electrophile | Alkylating or functionalizing agent | To introduce the desired substituent |

| Solvent | Anhydrous, aprotic (e.g., THF) | To provide a suitable reaction medium |

| Temperature | Low (e.g., -78 °C to 0 °C) | To control reactivity and selectivity |

Stereoselective Introduction of the Bromomethyl Group

Achieving stereocontrol in the synthesis of 3-substituted piperidinones is crucial for their application in medicinal chemistry and as chiral building blocks. Several methods can be employed for the stereoselective introduction of the bromomethyl group at the C3 position.

Direct Bromomethylation of Substituted Piperidin-2-ones

Direct bromomethylation at the α-carbon of a lactam is a challenging transformation. A more common approach is the bromination of a precursor bearing a methyl group at the 3-position. While not a direct bromomethylation, this two-step sequence of methylation followed by bromination can lead to the desired product. The stereoselectivity of the initial methylation step can be controlled using chiral auxiliaries or catalysts. researchgate.net Subsequent benzylic-type bromination of the 3-methyl group could then be achieved using radical initiators.

Alternatively, direct α-bromination of the piperidinone ring followed by further functionalization is a viable strategy. For instance, the α-bromination of β-lactams has been achieved using N-bromosuccinimide (NBS). researchgate.net A similar approach could be envisioned for piperidin-2-ones, followed by a one-carbon homologation to introduce the methyl group, which would then be brominated.

Conversion of Hydroxymethyl Precursors via Halogenation (e.g., using PBr₃)

A reliable and widely used method for the synthesis of alkyl bromides is the halogenation of the corresponding alcohol. In this context, 3-(hydroxymethyl)-1-methylpiperidin-2-one (B1612459) serves as a key precursor. The synthesis of the racemic 3-(hydroxymethyl)piperidin-2-one (B2972494) has been reported, providing a readily available starting material. vulcanchem.com

The conversion of the primary alcohol in 3-(hydroxymethyl)-1-methylpiperidin-2-one to the corresponding bromide can be efficiently achieved using phosphorus tribromide (PBr₃). This reaction typically proceeds via an SN2 mechanism, which, for a chiral center, would result in an inversion of stereochemistry. um.es

The general procedure involves treating the alcohol with PBr₃, often in an inert solvent like dichloromethane (DCM) or diethyl ether, at reduced temperatures to control the exothermic nature of the reaction.

Table 2: Reagents for Conversion of Alcohols to Alkyl Bromides

| Reagent | Mechanism | Stereochemistry | Notes |

| PBr₃ | SN2 | Inversion | Works well for primary and secondary alcohols. um.es |

| SOCl₂ | SNi or SN2 | Retention or Inversion | Stereochemical outcome depends on reaction conditions. |

| HBr | SN1 or SN2 | Racemization or Inversion | Can lead to carbocation rearrangements. |

| CBr₄/PPh₃ | Appel Reaction | Inversion | Mild conditions, suitable for sensitive substrates. |

Halogen Exchange Reactions (e.g., chloride to bromide)

The Finkelstein reaction is a classic method for halogen exchange, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide. wikipedia.org This reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts. For example, the reaction of an alkyl chloride with sodium bromide in a solvent where sodium bromide is soluble but sodium chloride is not, will favor the formation of the alkyl bromide. wikipedia.org

This methodology can be applied to the synthesis of this compound from its corresponding chloro-analog, 3-(chloromethyl)-1-methylpiperidin-2-one. The reaction would involve treating the chloromethyl derivative with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF).

Bromine Radical Additions to Unsaturated Lactams

The anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene in the presence of a radical initiator is a well-established method for the synthesis of terminal alkyl bromides. This strategy can be applied to the synthesis of this compound by using 3-methylene-1-methylpiperidin-2-one as the starting material. chemsynthesis.com

The reaction is initiated by the formation of a bromine radical, which then adds to the less substituted carbon of the double bond to form a more stable carbon-centered radical at the 3-position of the piperidinone ring. This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical, thus propagating the chain reaction.

N-Methylation Strategies for Piperidin-2-one Derivatives

The final step in the synthesis of this compound, if starting from an N-unsubstituted precursor, is the methylation of the lactam nitrogen. Several methods are available for this transformation, each with its own advantages and limitations.

A common and effective method for N-methylation is the use of an alkylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. cdnsciencepub.comnih.gov The base, typically a carbonate or hydride, deprotonates the lactam nitrogen, making it nucleophilic enough to react with the methylating agent.

Another widely used method is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. nih.gov This method is particularly useful as it is often high-yielding and avoids the use of more toxic alkylating agents. A patent describes the methylation of piperazines using formaldehyde and formic acid in the presence of sulfuric acid. google.com

Table 3: Common N-Methylation Methods

| Reagent(s) | Conditions | Advantages | Disadvantages |

| Methyl iodide / Base | Base (e.g., K₂CO₃, NaH), solvent (e.g., acetone, DMF) | High yielding, well-established | Methyl iodide is toxic and a regulated substance. |

| Dimethyl sulfate / Base | Base (e.g., NaH), solvent (e.g., THF) | Highly reactive, efficient | Extremely toxic and carcinogenic. nih.gov |

| Formaldehyde / Formic acid | Heating | Uses inexpensive reagents, avoids toxic alkylating agents | Can sometimes lead to over-methylation. nih.gov |

Chemical Reactivity and Mechanistic Transformations of 3 Bromomethyl 1 Methylpiperidin 2 One

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The primary bromomethyl group is an excellent electrophilic site for nucleophilic attack. These reactions are expected to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism, given the unhindered nature of the primary carbon. This mechanism involves a backside attack by the nucleophile, resulting in the displacement of the bromide ion and an inversion of configuration at the carbon atom, although in this specific case, the reaction occurs at a methyl group attached to the chiral center, not the chiral center itself.

Reactions with Carbon-based Nucleophiles (e.g., enolates, organometallics)

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds. Enolates, generated from ketones, esters, or other carbonyl compounds, can displace the bromide to form a new C-C bond, extending the carbon skeleton. Similarly, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) are potent nucleophiles that would readily react with the bromomethyl group. msu.edu However, the high reactivity of organometallics requires careful control of reaction conditions to avoid side reactions with the lactam carbonyl group.

A summary of expected reactions with carbon nucleophiles is presented below.

| Nucleophile Type | Example | Expected Product Class | Reaction Mechanism |

| Enolate | Sodium salt of diethyl malonate | 3-(2,2-Bis(ethoxycarbonyl)ethyl)-1-methylpiperidin-2-one | SN2 |

| Organometallic | Phenylmagnesium bromide | 3-(Benzyl)-1-methylpiperidin-2-one | SN2 |

| Cyanide | Sodium cyanide | 3-(Cyanomethyl)-1-methylpiperidin-2-one | SN2 |

Reactions with Nitrogen-based Nucleophiles (e.g., amines, azides)

Nitrogen nucleophiles, such as primary and secondary amines, readily participate in SN2 reactions with primary alkyl halides. The reaction of 3-(bromomethyl)-1-methylpiperidin-2-one with amines would yield the corresponding aminomethyl derivatives. Ammonia would yield the primary amine, while primary and secondary amines would yield secondary and tertiary amines, respectively.

The azide (B81097) ion (N₃⁻) is another excellent nucleophile for SN2 reactions, providing a pathway to synthesize azidomethyl compounds. nih.gov These azide derivatives are valuable synthetic intermediates that can be subsequently reduced to primary amines or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govnih.govbeilstein-journals.org

| Nucleophile Type | Example | Expected Product Class | Reaction Mechanism |

| Primary Amine | Aniline | 3-((Phenylamino)methyl)-1-methylpiperidin-2-one | SN2 |

| Secondary Amine | Piperidine (B6355638) | 1-Methyl-3-((piperidin-1-yl)methyl)piperidin-2-one | SN2 |

| Azide | Sodium azide | 3-(Azidomethyl)-1-methylpiperidin-2-one | SN2 |

Reactions with Oxygen-based Nucleophiles (e.g., alkoxides, carboxylates)

Oxygen-based nucleophiles provide routes to ethers and esters. Alkoxide ions (RO⁻), generated by deprotonating alcohols with a strong base, will react to form ethers. Carboxylate ions (RCOO⁻), the conjugate bases of carboxylic acids, will react to form esters. These reactions are standard SN2 transformations.

| Nucleophile Type | Example | Expected Product Class | Reaction Mechanism |

| Alkoxide | Sodium methoxide | 3-(Methoxymethyl)-1-methylpiperidin-2-one | SN2 |

| Phenoxide | Sodium phenoxide | 1-Methyl-3-(phenoxymethyl)piperidin-2-one | SN2 |

| Carboxylate | Sodium acetate | (1-Methyl-2-oxopiperidin-3-yl)methyl acetate | SN2 |

Reactions with Sulfur-based Nucleophiles (e.g., thiols, thiophenolates)

Due to the high polarizability and accessibility of their valence electrons, sulfur-based nucleophiles are generally more reactive than their oxygen counterparts in SN2 reactions. Thiols (RSH) can be converted to their more nucleophilic thiolate (RS⁻) conjugate bases, which readily displace the bromide to form thioethers (sulfides). nih.govchemrxiv.orgnih.gov This reaction is typically fast and efficient.

| Nucleophile Type | Example | Expected Product Class | Reaction Mechanism |

| Thiolate | Sodium ethanethiolate | 3-((Ethylthio)methyl)-1-methylpiperidin-2-one | SN2 |

| Thiophenolate | Sodium thiophenolate | 1-Methyl-3-((phenylthio)methyl)piperidin-2-one | SN2 |

| Thioacetate | Potassium thioacetate | S-((1-Methyl-2-oxopiperidin-3-yl)methyl) ethanethioate | SN2 |

Elimination Reactions Forming Exocyclic Olefins

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an exocyclic olefin. The competing SN2 reaction is often dominant with primary alkyl halides, so a bulky base such as potassium tert-butoxide (KOtBu) is typically required to favor elimination. reddit.comlibretexts.orgmasterorganicchemistry.com

The mechanism is a concerted, bimolecular elimination (E2), where the base abstracts a proton from the carbon adjacent to the bromomethyl group (the C3 position of the ring) at the same time as the bromide ion departs, forming a double bond. cureffi.orglibretexts.org The product of this reaction is 1-methyl-3-methylenepiperidin-2-one. For the E2 mechanism to occur efficiently, the abstracted proton and the leaving group (bromide) must be in an anti-periplanar conformation. cureffi.orglibretexts.org

Oxidative Transformations of the Bromomethyl Group and Lactam Ring

Specific oxidative transformations for this compound are not well-documented, but plausible reactions can be inferred.

Oxidation of the Bromomethyl Group: The bromomethyl group itself is not readily oxidized without cleavage. However, conversion to an alcohol (via SN2 with hydroxide) would yield a primary alcohol, which could then be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or chromic acid). A more direct, though potentially complex, route could involve a Kornblum-type oxidation using dimethyl sulfoxide (DMSO) to form the corresponding aldehyde.

Oxidation of the Lactam Ring: The lactam ring contains sites susceptible to oxidation. The endocyclic carbon atom alpha to the nitrogen (the C6 position) is a potential site for oxidation. Anodic oxidation of N-alkyl lactams has been shown to occur regioselectively at this position in six-membered rings, leading to the formation of hydroxy-lactams or imides. rsc.orgrsc.org Other powerful oxidizing agents, such as ozone or permanganate, could potentially lead to the formation of N-acyl imides or other oxidized products. nih.gov Metal-catalyzed oxidation, for instance with ruthenium catalysts, is also a known method for oxidizing N-substituted amines to amides or imides. chemrxiv.org However, such strong conditions could also affect other parts of the molecule. In some cases, metal ions like Fe(III) can promote the hydrolytic cleavage of the lactam ring rather than oxidation. nih.gov

Reductive Transformations of the Bromomethyl Group and Lactam Ring

The presence of two reducible functionalities in this compound, the carbon-bromine bond and the amide carbonyl group within the lactam ring, suggests that reduction reactions can be directed to one or both sites depending on the choice of reagents and reaction conditions.

Reductive Debromination: The bromomethyl group is susceptible to reductive cleavage, replacing the bromine atom with hydrogen to yield 3-methyl-1-methylpiperidin-2-one. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is a common and effective method. Alternatively, hydride reagents like sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, or more potent reducing agents like lithium aluminum hydride (LiAlH₄), can effect this debromination. Radical-based reductions, for instance using tributyltin hydride (Bu₃SnH) with a radical initiator, also offer a viable pathway.

Lactam Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group, converting the piperidin-2-one ring to a fully saturated 1-methyl-3-(bromomethyl)piperidine. This transformation typically requires strong reducing agents. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are frequently used for the reduction of amides and lactams. Lithium aluminum hydride is another powerful reagent capable of this reduction. The choice of reagent is critical to avoid concurrent reduction of the bromomethyl group.

Concurrent Reduction: It is also conceivable that both the bromomethyl group and the lactam ring could be reduced simultaneously to afford 3-methyl-1-methylpiperidine. This would likely be achieved using a strong, non-selective reducing agent like lithium aluminum hydride under forcing conditions.

| Transformation | Product | Potential Reagents |

| Reductive Debromination | 3-methyl-1-methylpiperidin-2-one | Pd/C, H₂; NaBH₄/transition metal catalyst; Bu₃SnH/AIBN |

| Lactam Reduction | 1-methyl-3-(bromomethyl)piperidine | BH₃·THF; BMS; LiAlH₄ (under controlled conditions) |

| Full Reduction | 3-methyl-1-methylpiperidine | LiAlH₄ (excess, forcing conditions) |

Rearrangement Pathways Involving the Bromomethyl Moiety

The bromomethyl group at the 3-position of the piperidin-2-one ring introduces the possibility of various rearrangement reactions, driven by the formation of more stable intermediates or ring systems.

One potential pathway involves the formation of a strained aziridinium or azetidinium intermediate. Under the influence of a base or a Lewis acid, intramolecular displacement of the bromide by the lactam nitrogen could lead to a bicyclic system. Subsequent nucleophilic attack could then result in a ring-expanded or ring-contracted product, or a rearranged piperidine derivative.

For example, treatment with a non-nucleophilic base could potentially induce a Favorskii-type rearrangement, although this is more common with α-halo ketones. A more plausible scenario involves a quasi-Favorskii rearrangement, where the enolate of the lactam displaces the bromide, leading to a bicyclo[3.1.0]hexane intermediate, which could then be opened by a nucleophile.

Another possibility is a Wagner-Meerwein-type rearrangement following the formation of a carbocation at the methylene group. While primary carbocations are generally unstable, their formation can be promoted by strong Lewis acids. Subsequent 1,2-hydride or 1,2-alkyl shifts could lead to a rearranged piperidine skeleton.

Intermolecular and Intramolecular Reactivity Patterns

The electrophilic carbon of the bromomethyl group and the nucleophilic nature of the lactam nitrogen and its enolate form are key to the intermolecular and intramolecular reactivity of this compound.

Intermolecular Reactions: The bromomethyl group is a prime site for SN2 reactions with a wide range of nucleophiles. Alkoxides, phenoxides, thiolates, cyanides, and amines can readily displace the bromide to introduce a variety of functional groups at the 3-position. For instance, reaction with sodium methoxide would yield 3-(methoxymethyl)-1-methylpiperidin-2-one.

The lactam carbonyl can also undergo intermolecular reactions. Strong nucleophiles can add to the carbonyl group, potentially leading to ring-opening. Acid- or base-catalyzed hydrolysis would yield the corresponding amino acid derivative.

Intramolecular Reactions: The proximity of the bromomethyl group to the lactam nitrogen and the α-carbon allows for a range of intramolecular reactions. As mentioned previously, intramolecular cyclization via displacement of the bromide by the lactam nitrogen could form bicyclic intermediates.

Furthermore, under basic conditions, deprotonation of the α-carbon can generate an enolate. This enolate can then act as an internal nucleophile, attacking the bromomethyl group to form a cyclopropane ring fused to the piperidine ring, resulting in a bicyclo[4.1.0]heptan-2-one system. The feasibility of this reaction would depend on the stereochemistry and the conformational flexibility of the piperidine ring.

| Reaction Type | Reactant/Condition | Product |

| Intermolecular SN2 | Nucleophile (e.g., RO⁻, RS⁻, CN⁻, R₂NH) | 3-(Nucleophilomethyl)-1-methylpiperidin-2-one |

| Intramolecular Cyclization (N-alkylation) | Base or Lewis Acid | Bicyclic aziridinium/azetidinium intermediates |

| Intramolecular Cyclization (C-alkylation) | Base (to form enolate) | Bicyclo[4.1.0]heptan-2-one derivative |

Stereochemical Aspects and Chiral Synthesis of 3 Bromomethyl 1 Methylpiperidin 2 One

Asymmetric Synthesis of Piperidin-2-one Scaffolds

The construction of the chiral piperidin-2-one core is a central theme in the synthesis of numerous biologically active molecules. researchgate.net Asymmetric synthesis, the selective production of a specific stereoisomer, is critical for preparing compounds with desired pharmacological profiles. nih.gov Methodologies to achieve this can be broadly categorized into strategies that use chiral auxiliaries, asymmetric catalysis for ring formation, and those that start from the chiral pool.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose of controlling the stereochemical outcome. wikipedia.orgsigmaaldrich.com This approach has been successfully applied to the synthesis of substituted piperidin-2-ones.

A notable example involves the use of auxiliaries derived from amino acids, such as D-phenylglycinol. In one strategy, D-phenylglycinol is reacted with δ-valerolactone to form the N-substituted piperidin-2-one. researchgate.net The chiral auxiliary attached to the nitrogen atom then directs the stereoselective alkylation at the C3 position. The stereochemical course of this alkylation can be highly dependent on the reaction conditions, such as the presence or absence of a protecting group on the auxiliary's hydroxyl group. researchgate.net For instance, alkylation of the unprotected hydroxyl-containing lactam with s-BuLi resulted in a single diastereomer, whereas the protected silyl ether derivative yielded a mixture of diastereomers. researchgate.net

Carbohydrates have also been employed as powerful chiral auxiliaries. For example, N-galactosylation of 2-pyridone allows for subsequent high regio- and stereoselective nucleophilic additions. researchgate.net This strategy leverages the defined stereochemistry of the sugar moiety to control the formation of new chiral centers on the piperidine (B6355638) ring.

Table 1: Examples of Chiral Auxiliaries in Piperidin-2-one Synthesis

| Chiral Auxiliary | Substrate | Key Transformation | Stereoselectivity |

|---|---|---|---|

| D-Phenylglycinol | 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | Alkylation at C3 | High diastereoselectivity (single isomer observed) researchgate.net |

| trans-2-Phenyl-1-cyclohexanol | Glyoxylate ester | Ene reaction | 10:1 diastereomeric ratio wikipedia.org |

| (S)-4-Benzyl-2-oxazolidinone | N-acyl oxazolidinone | Aldol reaction | Controls absolute stereochemistry of two new stereocenters wikipedia.org |

| Camphorsultam | N-enoyl camphorsultam | Diels-Alder reaction | High diastereoselectivity |

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. This approach avoids the stoichiometric use of chiral reagents and the need for auxiliary attachment and removal steps.

The asymmetric hydrogenation of pyridines and their derivatives is a direct and powerful method for accessing chiral piperidines, which can then be converted to piperidin-2-ones. nih.gov However, the direct hydrogenation of the stable pyridine ring is challenging due to its aromaticity and the potential for both substrate and product to inhibit the catalyst. dicp.ac.cn

A successful strategy to overcome these issues involves the activation of pyridines as pyridinium salts. dicp.ac.cnacs.org This increases the substrate's reactivity and prevents catalyst deactivation. Iridium-based catalysts, in conjunction with chiral phosphine ligands such as (R)-SynPhos and MeO-BoQPhos, have proven highly effective for the asymmetric hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cnacs.org

Another approach involves the hydrogenation of pyridine derivatives where the nitrogen is part of a traceless chiral auxiliary, such as an oxazolidinone. nih.govresearchgate.net This interrupted hydrogenation strategy allows for the synthesis of enantioenriched δ-lactams (piperidin-2-ones) from readily available oxazolidinone-substituted pyridines. nih.gov

Table 2: Selected Results for Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Product | Enantioselectivity (er or ee) |

|---|---|---|---|

| [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ | 2-Substituted Pyridinium Salts | Chiral Piperidines | Up to 99:1 er acs.org |

| Ir-MeO-BoQPhos | 2-Alkyl-Pyridinium Salts | Enantioenriched Piperidines | Up to 93:7 er acs.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts. mdpi.com These methods are often associated with high efficiency, low toxicity, and environmentally friendly conditions. mdpi.com

For the synthesis of chiral piperidin-2-one scaffolds, organocatalytic domino or cascade reactions are particularly powerful. These reactions combine multiple steps in a single pot, rapidly building molecular complexity. nih.gov For example, a quinine-derived squaramide has been shown to catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce highly functionalized tetrahydropyridines with excellent enantiomeric excesses. nih.gov Similarly, spirocyclic piperidones have been synthesized via a one-pot, organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization sequence with high enantioselectivity. mdpi.com

The direct asymmetric functionalization of a pre-formed lactam ring is another key strategy. The organocatalytic α-amination of cyclic β-ketoesters using chiral 2-aminobenzimidazole derivatives and an azodicarboxylate as the nitrogen source introduces a nitrogen function at the α-position with good enantioselectivity (up to 92% ee). mdpi.com This method provides a direct route to α-amino lactams, which are valuable synthetic intermediates.

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. nih.govnih.gov The use of enzymes such as imine reductases (IREDs), transaminases, lipases, and oxidases has become a valuable tool for the synthesis of chiral piperidines and their precursors. researchgate.netsemanticscholar.org

Chemo-enzymatic cascades, which combine chemical synthesis with biocatalysis, offer elegant and efficient routes to chiral piperidines. nih.gov A notable example is a one-pot cascade involving an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Dynamic kinetic resolution (DKR) can be achieved in these systems, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov

Lipases are also widely used, often for the kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase B (CALB) has been used in the hydrolysis of racemic γ-lactams to separate enantiomers. researchgate.net More recently, immobilized CALB has been utilized as a reusable catalyst for the multicomponent synthesis of clinically valuable piperidines. semanticscholar.org

Table 3: Enzymes Used in the Synthesis of Chiral Piperidine Scaffolds

| Enzyme Class | Transformation | Key Feature |

|---|---|---|

| Imine Reductases (IREDs) | Asymmetric reduction of imines/enamines | High stereoselectivity for C=N bond reduction researchgate.net |

| Amine Oxidases (e.g., 6-HDNO) | Oxidation of amines to imines | Enables dynamic kinetic resolutions in cascade reactions nih.gov |

| Lipases (e.g., CALB) | Kinetic resolution, multicomponent reactions | High enantioselectivity in hydrolysis/esterification; can catalyze C-C and C-N bond formation semanticscholar.orgresearchgate.net |

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. This approach leverages the inherent chirality of the starting material to construct the target molecule, avoiding the need for an asymmetric induction step.

A practical example of this strategy is the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. researchgate.net This synthesis begins with commercially available D-phenylglycinol, a chiral amino alcohol. The inherent stereochemistry of D-phenylglycinol is transferred through the synthetic sequence, ultimately defining the stereochemistry of the final piperidin-2-one product. This method is often advantageous for large-scale synthesis due to the accessibility of the chiral starting materials. researchgate.net

Asymmetric Catalysis for Ring Formation

Diastereoselective Control in Functionalization

Achieving control over the stereochemical outcome during the synthesis and functionalization of the 3-(bromomethyl)-1-methylpiperidin-2-one scaffold is a fundamental challenge in its chemical preparation. The introduction of the bromomethyl group at the C3 position creates a chiral center, and subsequent reactions can lead to the formation of diastereomers if other stereocenters are present or introduced.

Strategies for diastereoselective control often rely on substrate-controlled or reagent-controlled methods. In substrate-controlled approaches, existing stereocenters in the molecule, such as those on a chiral auxiliary attached to the nitrogen atom, can direct the approach of reagents to one face of the molecule. For instance, the alkylation of an N-acylated piperidin-2-one bearing a chiral auxiliary can proceed with high diastereoselectivity. researchgate.net The choice of base and reaction conditions is crucial; for example, using strong, bulky bases like lithium diisopropylamide (LDA) or s-BuLi can influence the geometry of the resulting enolate, which in turn dictates the stereochemical outcome of the alkylation. researchgate.net

In one study on a related system, the alkylation of a piperidin-2-one derivative was shown to produce different diastereomeric ratios depending on the protection state of a nearby functional group and the stoichiometry of the base used. researchgate.net This highlights the subtle electronic and steric effects that can be manipulated to favor the formation of a single diastereomer. Aldol condensation reactions involving substituted piperidines also demonstrate the importance of reaction conditions in controlling the diastereomeric ratio of the products. acs.org The analysis of crude reaction mixtures via ¹H NMR spectroscopy is often used to determine the diastereomeric ratios by observing the signals of specific protons, such as olefinic protons in condensation products. acs.org

Enantiomeric Separation and Resolution Techniques

Given that this compound is a chiral molecule, its synthesis typically results in a racemic mixture containing equal amounts of both enantiomers. The separation of these enantiomers is essential for studying their distinct biological activities and for therapeutic applications. mdpi.com Various techniques have been developed for the resolution of racemic mixtures, broadly categorized into chemical and chromatographic methods. wvu.edu

Chemical Resolution Methods

Chemical resolution involves the conversion of a pair of enantiomers into diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These resulting diastereomers have different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization or chromatography. A common strategy involves the formation of diastereomeric salts by reacting a racemic base with a chiral acid.

Another approach is the formation of diastereomeric covalent derivatives. For example, chiral compounds can be reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxyphenylacetic acid ((R)-MPA), to form diastereomeric esters. mdpi.com These esters can then be separated, and the original enantiomers can be recovered by cleaving the ester bond. This derivatization technique is also widely used for the analytical purpose of determining enantiomeric purity and assigning absolute configuration. mdpi.com

Chromatographic Chiral Separation (e.g., HPLC, SFC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful and widely used methods for the direct separation of enantiomers. nih.govphenomenex.com This direct separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu

The selection of an appropriate CSP and mobile phase is critical for achieving successful separation. phenomenex.com CSPs are available with a wide variety of chiral selectors, with polysaccharide-based phases being among the most versatile. nih.gov These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, can separate a broad range of racemic compounds. nih.govresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com

The development of a chiral HPLC method often involves screening different columns and mobile phase compositions. phenomenex.commdpi.com Mobile phases can range from normal-phase (e.g., hexane/ethanol) and polar organic (e.g., acetonitrile/methanol) to reversed-phase (e.g., water/acetonitrile with buffers). mdpi.comjsmcentral.org Additives like acids (formic acid, acetic acid) or bases (diethylamine) are often used to improve peak shape and resolution. jsmcentral.org For instance, the chiral resolution of piperidine analogues has been successfully achieved on Chiralpak columns using mobile phases consisting of n-hexane and ethanol. researchgate.netresearchgate.net

Table 1: Overview of Chiral HPLC Separation Parameters for Piperidine Analogues This table is generated based on data from analogous compounds and represents typical starting points for method development for this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase System | Common Additives | Detection | Reference(s) |

|---|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD) | Normal Phase (n-Hexane/Alcohol) | N/A | UV (220-254 nm) | researchgate.net, researchgate.net |

| Polysaccharide-based (e.g., Chiralpak-ASR) | Polar Organic (Acetonitrile/Methanol) | Formic Acid, Diethylamine | UV (225 nm) | jsmcentral.org |

| Cyclodextrin-based (e.g., CYCLOBOND) | Reversed Phase (Water/Acetonitrile) | Triethylammonium Acetate (TEAA) | UV | sigmaaldrich.com |

| Protein-based (e.g., Chiral-AGP) | Aqueous Buffers/Organic Modifier | Phosphate Buffer | UV | nih.gov |

Configurational Stability and Stereochemical Assignment

The stereocenter at the C3 position of this compound is generally configurationally stable under normal conditions. Unlike stereocenters that are prone to racemization (e.g., those adjacent to a carbonyl group with an abstractable alpha-proton), the chiral center in this molecule is robust. Studies on related piperidine-based allyl chlorides have shown them to be configurationally stable, suggesting that the stereointegrity of the C3-substituted piperidinone core is maintained. researchgate.net

Determining the absolute configuration (R or S) of the separated enantiomers is a crucial step. Several powerful techniques are available for this purpose. Unambiguous assignment is often achieved through single-crystal X-ray crystallography, which provides a three-dimensional structure of the molecule, revealing its absolute stereochemistry. researchgate.net

When suitable crystals cannot be obtained, spectroscopic methods are employed. A common approach is the use of chiral derivatizing agents, followed by Nuclear Magnetic Resonance (NMR) analysis. By converting the enantiomers into diastereomers with a reagent of known absolute configuration (e.g., Mosher's acid), the resulting differences in the chemical shifts of nearby protons in the NMR spectrum can be used to deduce the absolute configuration of the original stereocenter. mdpi.com

Conformational Analysis of the Piperidinone Ring and Substituents

The six-membered piperidinone ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to minimize steric and torsional strain. nih.gov The most common conformations are the chair, boat, and twist-boat forms. nih.govnih.gov For most substituted piperidines and piperidones, the chair conformation is the most stable and therefore the most populated form. nih.govacs.org

The conformational equilibrium of the ring can be investigated using techniques like NMR spectroscopy and X-ray diffraction. nih.gov NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (nOe) data, provides detailed information about the ring's conformation in solution. nih.gov The energy barrier for the interconversion between two chair conformations (ring inversion) can also be determined by temperature-dependent NMR studies. nih.gov

In this compound, the substituents on the ring significantly influence the conformational preference. The N-methyl group and the C3-bromomethyl group can occupy either an axial or an equatorial position in the chair conformation. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov However, the final conformational preference is a balance of various steric and stereoelectronic effects. nih.govnih.gov For instance, electrostatic interactions between substituents and the nitrogen atom can stabilize what would otherwise be a less favored conformation. nih.gov The presence of the lactam carbonyl group at C2 flattens the ring slightly compared to piperidine itself and influences the rotational barriers and electronic environment of the adjacent C3 position. acs.org

Table 2: Key Techniques for Stereochemical Analysis

| Analysis Type | Technique | Information Obtained | Reference(s) |

|---|---|---|---|

| Enantiomeric Separation | Chiral HPLC, Chiral SFC | Separation of enantiomers, determination of enantiomeric excess (ee) | nih.gov, jsmcentral.org |

| Stereochemical Assignment | Single-Crystal X-ray Crystallography | Unambiguous absolute configuration | researchgate.net |

| NMR with Chiral Derivatizing Agents | Assignment of absolute configuration | mdpi.com | |

| Conformational Analysis | NMR Spectroscopy (¹H, ¹³C, nOe) | Ring conformation in solution, substituent orientation (axial/equatorial) | nih.gov, nih.gov |

| X-ray Diffraction | Solid-state conformation | nih.gov |

Spectroscopic and Structural Characterization of 3 Bromomethyl 1 Methylpiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(Bromomethyl)-1-methylpiperidin-2-one, a comprehensive NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is essential for an unambiguous structural assignment and for understanding its conformational behavior.

Proton Nuclear Magnetic Resonance (¹H NMR)

Furthermore, the spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable data on the connectivity of the proton network. The multiplicity of each signal (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J values) are instrumental in assigning the protons to their specific positions within the piperidine (B6355638) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| N-CH₃ | 2.8 - 3.0 | Singlet | - |

| H-3 | 2.5 - 2.8 | Multiplet | - |

| H-4 | 1.8 - 2.2 | Multiplet | - |

| H-5 | 1.7 - 2.1 | Multiplet | - |

| H-6 | 3.2 - 3.5 | Multiplet | - |

Note: The table presents predicted values based on general principles of ¹H NMR spectroscopy for similar structures. Actual experimental data is required for definitive assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon of the lactam is expected to have the largest chemical shift (typically in the range of 170-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The carbon of the bromomethyl group will also be significantly downfield due to the electronegative bromine atom. The remaining carbons of the piperidine ring and the N-methyl group will appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C-2) | 170 - 175 |

| C-3 | 40 - 45 |

| C-4 | 20 - 25 |

| C-5 | 25 - 30 |

| C-6 | 45 - 50 |

| N-CH₃ | 30 - 35 |

Note: This table contains predicted chemical shifts based on typical values for similar functional groups and structures. Experimental verification is necessary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for complex structural elucidation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map out the proton-proton coupling network within the molecule. Cross-peaks in the COSY spectrum would definitively establish the connectivity between adjacent protons in the piperidine ring and the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the stereochemistry and conformational preferences of the molecule.

Dynamic NMR Studies for Conformational Analysis (e.g., rotameric effects)

The piperidine ring is not planar and can exist in various conformations, most commonly chair and boat forms. The substituents on the ring can influence the equilibrium between these conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational dynamics.

At room temperature, the interchange between different conformers might be rapid on the NMR timescale, leading to averaged signals. However, at lower temperatures, this process can be slowed down, potentially allowing for the observation of distinct signals for each conformer. The study of these temperature-dependent spectral changes can provide thermodynamic parameters for the conformational equilibrium.

Furthermore, rotation around the C3-CH₂Br bond can lead to different rotamers (rotational isomers). DNMR studies could potentially be used to investigate the rotational barrier and the relative populations of these rotamers, which can be influenced by steric and electronic effects.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Vibrational Mode Assignments (e.g., C=O stretch of lactam, C-Br stretch)

The IR spectrum of this compound would be characterized by several key absorption bands that are diagnostic for its structure.

C=O Stretch of Lactam: A strong and sharp absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) within the six-membered lactam ring. The exact position of this band can be influenced by ring strain and electronic effects.

C-N Stretch: The stretching vibration of the C-N bond in the lactam is expected to appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups will be observed in the region of 2850-3000 cm⁻¹.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to give a weak to medium intensity band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Lactam) | 1630 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: This table provides predicted IR absorption frequencies. The actual spectrum may show additional bands and variations in frequencies and intensities.

Information regarding this compound is currently unavailable in scientific literature and chemical databases.

Following a comprehensive search for spectroscopic and structural data on the chemical compound This compound , it has been determined that there is no publicly available scientific literature, experimental data, or database entries for this specific molecule.

The requested article, which was to be structured around detailed spectroscopic and structural characterization, cannot be generated due to the absence of the necessary foundational data. This includes:

Spectroscopic Data: No Infrared (IR), Nuclear Magnetic resonance (NMR), or Mass Spectrometry (MS) data could be located for this compound.

Structural Data: There are no published X-ray crystallography studies for this compound, which are essential for determining its solid-state structure, including bond lengths, bond angles, and conformational preferences.

It is important to distinguish This compound from its isomers, for which some limited data may exist. These are distinct chemical entities with different structural formulas and, consequently, different chemical and physical properties. For instance, information found for "3-bromo-1-methylpiperidin-2-one" or "4-(bromomethyl)-1-methylpiperidin-2-one" is not applicable to the requested compound.

Without primary data from experimental analysis, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy. Further research and synthesis of this specific compound would be necessary to produce the data required for the requested detailed analysis.

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions in Crystal Packing (e.g., Hirshfeld Surface Analysis)

The crystal packing of this compound is governed by a network of intermolecular interactions, which can be quantitatively and qualitatively analyzed using Hirshfeld surface analysis. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated based on the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. These distances are combined to create a two-dimensional fingerprint plot, which summarizes all intermolecular contacts in the crystal lattice.

For molecules containing elements like bromine, oxygen, and nitrogen, a variety of interactions are expected to contribute to the stability of the crystal structure. In analogous bromo-substituted organic compounds, the most significant intermolecular contacts are typically hydrogen-hydrogen (H···H), halogen-hydrogen (Br···H/H···Br), and oxygen-hydrogen (O···H/H···O) interactions. nih.govnih.gov The presence of the carbonyl group in the piperidin-2-one ring makes the oxygen atom a prime hydrogen bond acceptor, leading to the formation of C—H···O interactions. Additionally, the bromomethyl group can participate in C—H···Br interactions. nih.govresearchgate.net

The relative contributions of these interactions can be quantified from the 2D fingerprint plots. For instance, in similar bromo-organic structures, H···H contacts often account for the largest portion of the Hirshfeld surface, followed by O···H/H···O and Br···H/H···Br contacts. nih.govnih.gov The red regions on the Hirshfeld surface mapped over d_norm indicate close contacts, which are typically associated with hydrogen bonds and other strong interactions. nih.govscirp.org

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Bromo-Organic Compounds This table presents typical data ranges observed in similar structures to illustrate the expected interactions for this compound.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 18 - 45 |

| O···H/H···O | 14 - 25 |

| Br···H/H···Br | 8 - 17 |

| C···H/H···C | 8 - 26 |

These interactions collectively create a stable three-dimensional supramolecular architecture. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)

This compound possesses a stereogenic center at the C3 position of the piperidin-2-one ring, where the bromomethyl group is attached. Consequently, this compound can exist as a pair of enantiomers, (R)-3-(bromomethyl)-1-methylpiperidin-2-one and (S)-3-(bromomethyl)-1-methylpiperidin-2-one. As these enantiomers are chiral and non-superimposable mirror images, they are expected to be optically active.

Chiroptical spectroscopy techniques, such as optical rotation and circular dichroism (CD), are essential for the characterization of chiral molecules.

Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a sample of a chiral substance. The specific rotation ([α]) is a characteristic property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the concentration, and the solvent. The two enantiomers of this compound would rotate the plane of polarized light by equal amounts but in opposite directions (dextrorotatory, +, or levorotatory, -).

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The spectrum typically shows positive or negative peaks (Cotton effects) in the regions where the molecule has chromophores that absorb light. For this compound, the amide chromophore (O=C-N) of the lactam ring is expected to give rise to CD signals in the UV region. The CD spectra of the (R) and (S) enantiomers would be mirror images of each other. The combination of experimental and computationally calculated CD spectra can be a powerful tool for the absolute configuration assignment of chiral molecules. nih.gov

Experimental determination of the specific rotation and the CD spectrum is necessary to fully characterize the chiroptical properties of each enantiomer of this compound.

Table 2: Expected Chiroptical Data for the Enantiomers of this compound This table outlines the parameters that would be experimentally determined. Specific values are not available in the literature and require experimental measurement.

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

| Circular Dichroism (λmax, [Δε]) | Expected to show a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum. | Expected to show a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum. |

Computational and Theoretical Studies of 3 Bromomethyl 1 Methylpiperidin 2 One

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational tools that treat molecules as a collection of atoms held together by bonds, allowing for the calculation of energies and simulation of movement without explicitly considering electrons. These methods are particularly useful for exploring the conformational possibilities and dynamic behavior of flexible molecules like 3-(Bromomethyl)-1-methylpiperidin-2-one.

The structural flexibility of the this compound molecule arises from the piperidin-2-one ring and the rotation around the C-C bond of the bromomethyl substituent. The piperidine (B6355638) ring can adopt several conformations, primarily chair, boat, and twist-boat forms, with the chair conformer typically being the most stable.

Conformational sampling is a computational process used to identify the various low-energy spatial arrangements (conformers) of a molecule. This is achieved by systematically or randomly changing bond rotations and ring geometries and calculating the potential energy for each arrangement using a force field. A force field is a set of parameters and equations that approximates the potential energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). wustl.edu For halogenated compounds, specialized force field parameters are crucial to accurately model interactions involving the bromine atom, such as its size and polarizability. nih.govnih.govacs.org

The results of a conformational search are used to construct a potential energy landscape, which maps the potential energy of the molecule as a function of its geometric coordinates. The minima on this landscape correspond to stable or metastable conformers. For this compound, key conformational questions include the preference for axial versus equatorial positions of the bromomethyl group on the chair-like ring and the rotational orientation of the C-Br bond.

Molecular dynamics (MD) simulations extend this analysis by simulating the atomic motions of the molecule over time. researchgate.net By solving Newton's equations of motion for each atom, MD provides a dynamic picture of how the molecule explores its energy landscape, transitioning between different conformations and revealing the flexibility and accessible conformational states under specific conditions.

Interactive Table 1: Illustrative Relative Energies of Plausible Conformers of this compound. This table presents hypothetical data for the primary chair conformations, demonstrating how computational methods can quantify stability.

| Conformer | Bromomethyl Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair 1 | Equatorial | 0.00 | 85.1 |

| Chair 2 | Axial | 1.15 | 14.9 |

| Twist-Boat 1 | - | 5.50 | <0.1 |

| Twist-Boat 2 | - | 6.20 | <0.1 |

Note: Data are illustrative examples based on general principles of substituted piperidine conformational analysis and are not derived from specific experimental or published computational results for this molecule.

The surrounding environment, particularly the solvent, can significantly influence the structure and reactivity of a molecule. Computational models account for solvent effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, also known as a continuum model, is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charge separation within the solute.

Explicit Solvent Models: Individual solvent molecules are included in the simulation box along with the solute. This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding and the precise arrangement of solvent molecules in the solvation shell.

For this compound, a polar molecule containing a lactam and a bromomethyl group, solvent polarity is expected to have a pronounced effect. Polar solvents would likely stabilize conformers with a larger net dipole moment. Furthermore, MD simulations in explicit solvent can reveal how solvent molecules arrange around the reactive bromomethyl group, potentially hindering or facilitating access for other reactants and influencing reaction pathways.

Reaction Pathway and Transition State Analysis

While molecular mechanics is useful for studying ground-state properties, quantum mechanics (QM) methods are required to investigate chemical reactions, which involve the breaking and forming of chemical bonds. These methods provide a more fundamental description of the electronic structure.

Computational chemistry allows for the detailed exploration of potential reaction pathways. For this compound, a key reaction is nucleophilic substitution at the carbon atom bearing the bromine. By mapping the potential energy surface (PES) for the reaction, chemists can identify the lowest energy path from reactants to products.

A critical point on this path is the transition state (TS) , which is the highest energy point along the minimum energy reaction coordinate. github.io The transition state represents the energetic barrier that must be overcome for the reaction to occur. Computational methods can locate the precise geometry and energy of the transition state, which is characterized as a first-order saddle point on the PES. github.io For an SN2 reaction involving this compound, for example, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-Br bond. Computational studies can help distinguish between competing mechanisms, such as SN2 versus SN1 or elimination (E2) pathways, by comparing the activation energies of their respective transition states. acs.orgmasterorganicchemistry.com

Once the energies of the reactants and the transition state are known, Transition State Theory (TST) can be used to calculate the theoretical rate constant of a reaction. fiveable.mewikipedia.org The central idea of TST is that the reaction rate is determined by the rate at which the "activated complex" (the collection of atoms at the transition state geometry) converts to products. wikipedia.org The activation energy (ΔG‡), calculated as the difference in free energy between the transition state and the reactants, is the primary determinant of the reaction rate.

Interactive Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction. This table illustrates how computational results can be used to compare reactivity with different nucleophiles.

| Nucleophile | Reaction Type | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Relative Rate |

| Cyanide (CN⁻) | SN2 | 18.5 | High |

| Acetate (CH₃COO⁻) | SN2 | 22.1 | Moderate |

| Water (H₂O) | SN2 | 28.4 | Low |

Note: Data are hypothetical and for illustrative purposes only.

Computational models are also invaluable for predicting selectivity. If a reaction can lead to multiple products (regio- or stereoisomers), the product distribution is typically governed by kinetic control (the relative energies of the competing transition states) or thermodynamic control (the relative stabilities of the final products). By calculating the activation barriers for all possible pathways, a reliable prediction of the major product can often be made.

Applications of 3 Bromomethyl 1 Methylpiperidin 2 One in Advanced Organic Synthesis

As a Versatile Chemical Building Block for Complex Architectures

The structure of 3-(bromomethyl)-1-methylpiperidin-2-one, featuring a lactam ring and a reactive alkyl halide, theoretically allows for its use as a versatile scaffold. The bromomethyl group is an excellent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity could be exploited to introduce diverse functionalities and build intricate molecular frameworks. For instance, reaction with carbon nucleophiles, such as organometallic reagents or enolates, could lead to the formation of new carbon-carbon bonds, extending the carbon skeleton and enabling the synthesis of complex polycyclic or branched structures. Similarly, heteroatom nucleophiles (e.g., amines, alcohols, thiols) could be used to attach various side chains, leading to a library of derivatives with potentially diverse properties. The piperidinone core itself can be a key structural motif in biologically active molecules, and the ability to functionalize it at the 3-position via the bromomethyl handle is a significant synthetic advantage.

Synthesis of Nitrogen-Containing Heterocycles and Ring Systems

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions could be envisioned if a nucleophilic group is introduced elsewhere in the molecule. For example, if the N-methyl group were replaced with a substituent bearing a nucleophile, ring-closure reactions could lead to the formation of bicyclic systems. Furthermore, intermolecular reactions with dinucleophiles could be employed to construct new heterocyclic rings fused to or appended to the piperidinone core. While specific examples of such transformations involving this compound are not readily found in the literature, the general principles of heterocyclic synthesis suggest its potential utility in this area.

Precursor for Advanced Pharmaceutical Intermediates (emphasizing chemical transformations, not biological activity)

The piperidinone ring is a common structural feature in many pharmaceutically active compounds. Therefore, derivatives of this compound could serve as valuable intermediates in the synthesis of new drug candidates. The chemical transformations would focus on modifying the bromomethyl group to introduce pharmacophoric elements.

The alkylating nature of this compound suggests its potential use in the synthesis of non-natural amino acid and peptide analogs. It could be used to alkylate the α-carbon of glycine enolates or other amino acid derivatives, introducing the 1-methyl-2-oxopiperidin-3-ylmethyl moiety as a novel side chain. Such modified amino acids could then be incorporated into peptides to create peptidomimetics with altered conformations and potentially enhanced stability or receptor affinity. The synthesis would involve standard peptide coupling protocols after the initial alkylation step.

Chemical probes are essential tools for studying biological systems. The reactivity of the bromomethyl group in this compound could be utilized to attach reporter groups, such as fluorophores or biotin tags. This would transform the core molecule into a probe that could potentially be used to label and visualize specific biological targets, provided the parent molecule has some inherent affinity for a particular protein or enzyme. The chemical transformation would involve a straightforward nucleophilic substitution reaction with a tagged nucleophile.

Utility in Agrochemical and Specialty Chemical Synthesis

The synthesis of novel agrochemicals often involves the exploration of new chemical scaffolds. The piperidinone core, functionalized with a reactive handle, could be a starting point for the development of new herbicides, insecticides, or fungicides. The chemical strategy would involve reacting this compound with various nucleophiles to generate a library of compounds that could be screened for biological activity. Similarly, in the realm of specialty chemicals, this compound could be used as an intermediate to produce molecules with specific properties, such as novel surfactants or additives, by attaching appropriate functional groups.

Role in Materials Science and Polymer Chemistry